[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromothiophen-2-yl)methanone
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Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a combination of benzodioxole, piperazine, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the thienyl group under specific conditions. Common reagents used in these reactions include brominating agents, catalysts, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its therapeutic potential. It may have applications in treating conditions such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
Uniqueness
Compared to similar compounds, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing specific drugs or materials with desired properties.
Properties
Molecular Formula |
C17H17BrN2O3S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C17H17BrN2O3S/c18-13-8-16(24-10-13)17(21)20-5-3-19(4-6-20)9-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-8,10H,3-6,9,11H2 |
InChI Key |
OBJMIHXNCAWMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br |
Origin of Product |
United States |
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